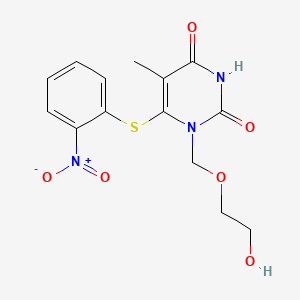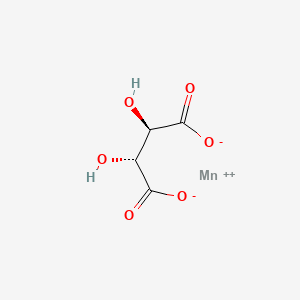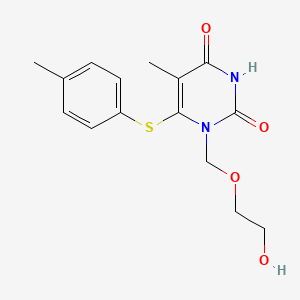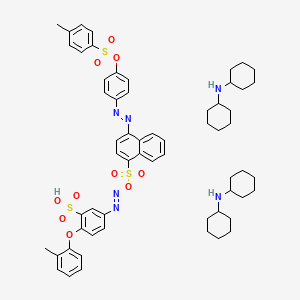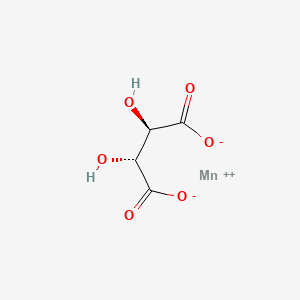
Manganese tartrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Manganese tartrate is a coordination compound formed by the reaction of manganese ions with tartaric acid. This compound is known for its unique physical properties, including dielectric, ferroelectric, and piezoelectric characteristics. These properties make this compound valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Manganese tartrate can be synthesized through a reactive crystallization strategy. This involves the reaction between aqueous solutions of manganese chloride and L-tartaric acid. The process is environmentally benign and offers high yield and purity .
Industrial Production Methods
In industrial settings, this compound is often produced using a gel phase technique. This method involves the diffusion of manganese ions through a silica gel impregnated with tartaric acid. The resulting crystals are characterized by their high purity and well-defined structure .
Analyse Des Réactions Chimiques
Types of Reactions
Manganese tartrate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of different reagents and conditions.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using potassium permanganate in an acidic medium.
Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur in the presence of ligands such as ammonia or hydroxide ions.
Major Products Formed
The major products formed from these reactions include manganese oxides and hydroxides, which have various applications in catalysis and material science .
Applications De Recherche Scientifique
Manganese tartrate has a wide range of scientific research applications:
Chemistry: Used in the synthesis of advanced materials and as a catalyst in organic reactions.
Biology: Investigated for its potential role in biological systems and as a model compound for studying metal-organic interactions.
Medicine: Explored for its potential therapeutic properties, including its use in drug delivery systems.
Industry: Utilized in the production of piezoelectric devices, transducers, and crystal oscillators due to its unique physical properties
Mécanisme D'action
The mechanism of action of manganese tartrate involves its interaction with various molecular targets and pathways. In biological systems, it can act as a cofactor for enzymes, influencing metabolic processes. In industrial applications, its piezoelectric properties are harnessed through the alignment of its crystal structure under an electric field .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Iron tartrate
- Nickel tartrate
- Cobalt tartrate
- Calcium tartrate
- Strontium tartrate
Uniqueness
Manganese tartrate stands out due to its unique combination of dielectric, ferroelectric, and piezoelectric properties. These characteristics make it particularly valuable in the production of advanced electronic devices and materials .
Propriétés
Numéro CAS |
67952-42-5 |
|---|---|
Formule moléculaire |
C4H4MnO6 |
Poids moléculaire |
203.01 g/mol |
Nom IUPAC |
(2R,3R)-2,3-dihydroxybutanedioate;manganese(2+) |
InChI |
InChI=1S/C4H6O6.Mn/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+2/p-2/t1-,2-;/m1./s1 |
Clé InChI |
LAYZVIPDEOEIDY-ZVGUSBNCSA-L |
SMILES isomérique |
[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[Mn+2] |
SMILES canonique |
C(C(C(=O)[O-])O)(C(=O)[O-])O.[Mn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


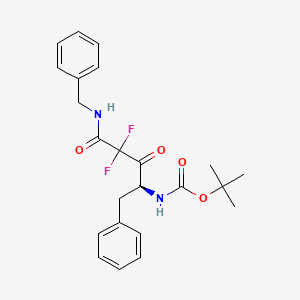
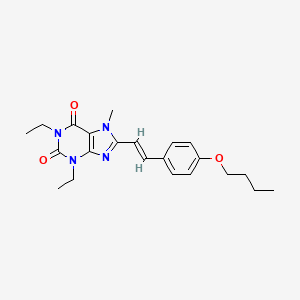
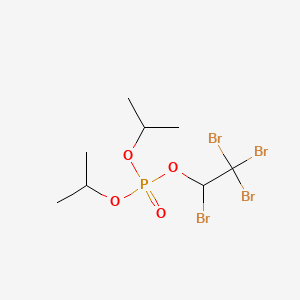
![(2R)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide](/img/structure/B12779926.png)
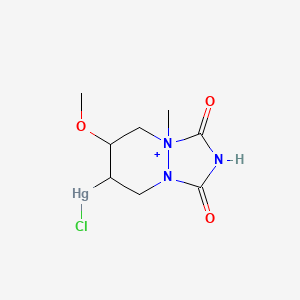
![3-[6-(dimethylamino)pyridin-3-yl]-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12779940.png)
